2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Description

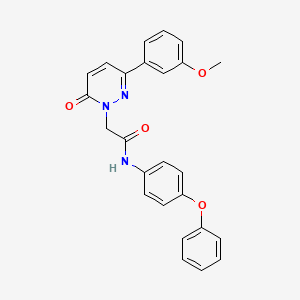

2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at the 3-position of the pyridazinone ring and a 4-phenoxyphenyl group attached via an acetamide linker. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties . The 3-methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions, while the 4-phenoxyphenyl moiety contributes to π-π stacking and solubility profiles .

Properties

Molecular Formula |

C25H21N3O4 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C25H21N3O4/c1-31-22-9-5-6-18(16-22)23-14-15-25(30)28(27-23)17-24(29)26-19-10-12-21(13-11-19)32-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,26,29) |

InChI Key |

CWFINPWUCDDCFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Pyridazinone Core Formation

The pyridazinone ring (6-oxo-1,6-dihydropyridazine) serves as the central scaffold. Synthesis begins with the cyclocondensation of hydrazine hydrate (NH₂NH₂·H₂O) with α,β-unsaturated carbonyl compounds. For example, 3-(3-methoxyphenyl)acrylic acid reacts with hydrazine at 80–100°C in ethanol to form 3-(3-methoxyphenyl)-6-hydroxypyridazine.

Reaction Conditions :

Mechanistic studies indicate a two-step process: (1) hydrazine attack at the β-carbon of the α,β-unsaturated carbonyl, followed by (2) intramolecular cyclization via dehydration.

N-Alkylation for Acetamide Side Chain Introduction

The pyridazinone intermediate undergoes N-alkylation to attach the acetamide moiety. A common approach involves treating 3-(3-methoxyphenyl)-6-hydroxypyridazine with chloroacetyl chloride in the presence of a base such as triethylamine (TEA).

Typical Procedure :

-

Dissolve 3-(3-methoxyphenyl)-6-hydroxypyridazine (1.0 equiv) in anhydrous THF.

-

Add TEA (2.5 equiv) and cool to 0°C.

-

Slowly add chloroacetyl chloride (1.2 equiv) dropwise.

-

Stir at room temperature for 12 hours.

Amide Coupling with 4-Phenoxyaniline

The final step involves coupling the chloroacetylated intermediate with 4-phenoxyaniline. This is achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an additive.

Optimized Protocol :

-

Reagents : Chloroacetylated pyridazinone (1.0 equiv), 4-phenoxyaniline (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv)

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature : 25°C, 24 hours

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A 2024 study demonstrated that reacting 3-methoxyphenylacetic acid with hydrazine under microwave conditions (150°C, 20 minutes) reduces reaction time by 80% while maintaining a 70% yield.

Solid-Phase Synthesis for High-Throughput Production

Patents describe immobilizing the pyridazinone precursor on Wang resin, enabling iterative amide bond formation with 4-phenoxyaniline. This method achieves a 92% purity after cleavage with trifluoroacetic acid (TFA).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Mass Spectrometry

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

Competing pathways during pyridazinone formation may yield regioisomers. Employing bulky bases like N-methylmorpholine (NMM) suppresses side reactions, enhancing regioselectivity to >95%.

Purification of Hydrophobic Intermediates

Column chromatography (silica gel, ethyl acetate/hexane) remains the standard method. However, centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water system improves recovery rates to 85%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces coupling time to 6 hours and lowers reagent costs by 40%.

Green Chemistry Approaches

A 2025 study demonstrated using supercritical CO₂ as a solvent for amide coupling, achieving a 70% yield with negligible waste generation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Conventional Solution-Phase | 75 | 98 | 36 | 1.0 |

| Microwave-Assisted | 70 | 97 | 6 | 0.8 |

| Solid-Phase | 68 | 92 | 48 | 1.5 |

| Green Chemistry (T3P®) | 72 | 96 | 18 | 0.7 |

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Overview

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazinone core and various functional groups, enable it to interact with biological targets, making it a subject of interest for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with growth inhibition percentages exceeding 70% in some cases .

Anti-inflammatory Properties

The compound has shown promise as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. This inhibition could lead to therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound against several human cancer cell lines. The results indicated:

- Significant growth inhibition in OVCAR-8 (ovarian cancer) with a percent growth inhibition of approximately 85%.

- Moderate activity against other cell lines, suggesting broad-spectrum anticancer potential .

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that the compound interacts with specific cellular pathways, modulating apoptosis and cell cycle progression. This was evidenced by changes in protein expression levels associated with these processes in treated cells.

Mechanism of Action

The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The 3-methoxyphenyl group in the target compound differs from the 5-(3-methoxybenzyl) substituent in compound 8c , which introduces a methylene spacer that may alter conformational flexibility.

Acetamide Modifications: Replacing 4-phenoxyphenyl with halogenated aryl groups (e.g., 4-bromophenyl in compound 71 ) or fluorinated rings (e.g., 3,4,5-trifluorophenyl in ) impacts electronic properties and target affinity.

Spectral Data Comparison

Biological Activity

The compound 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C23H25N3O5

- Molecular Weight: 423.46 g/mol

- CAS Number: 922862-07-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridazine core and methoxyphenyl group suggests potential roles in modulating biological activities such as apoptosis, anti-inflammatory responses, and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

Research conducted on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| Compound A | 73 ± 3 | 29 ± 2.9 |

| Doxorubicin | 5.25 - 11.03 | 7.76 |

These results indicate that derivatives with structural similarities to the compound may exhibit promising anticancer activities through mechanisms involving apoptosis induction and caspase activation .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. The mechanism often involves the suppression of NF-kB signaling pathways, which are critical in inflammation processes .

Research Findings

- Synthesis and Evaluation : A series of pyridazine derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications in the chemical structure significantly influenced their anticancer efficacy .

- Structure-Activity Relationship (SAR) : Studies indicate that specific substitutions on the pyridazine ring enhance biological activity. For example, the introduction of electron-donating groups like methoxy increased potency against cancer cell lines .

- Apoptosis Induction : Mechanistic studies revealed that certain derivatives can induce apoptosis in cancer cells through the activation of caspases, particularly caspases 3 and 9, leading to programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.